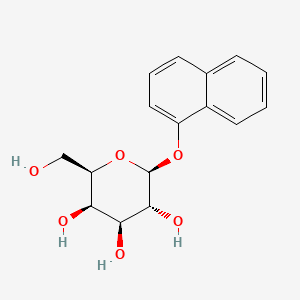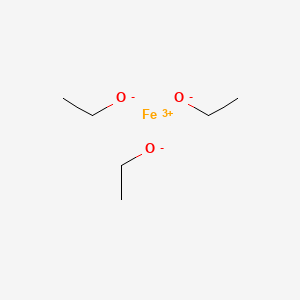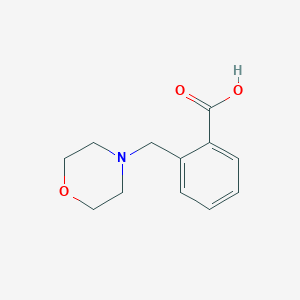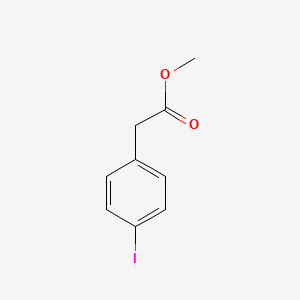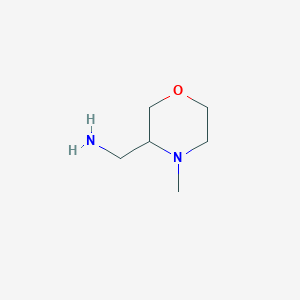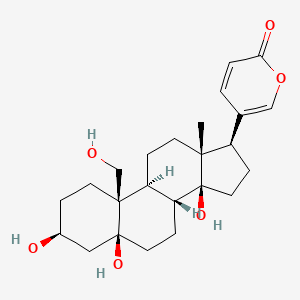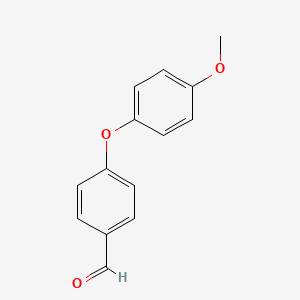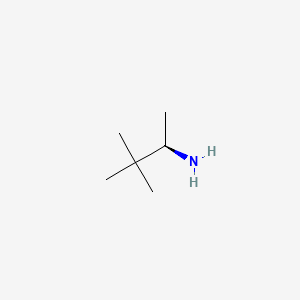
(2R)-3,3-dimethylbutan-2-amine
Descripción general
Descripción
(2R)-3,3-dimethylbutan-2-amine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Catalysis
(2R)-3,3-dimethylbutan-2-amine has been used in the synthesis of biphenyl and binaphthyl tertiary azepines and quaternary iminium salts. These compounds act as catalysts for enantioselective epoxidation of unfunctionalized olefins, demonstrating high efficiency with enantiomeric excesses up to 87% (Vachon et al., 2006).
Atmospheric Chemistry
In atmospheric chemistry, amines including derivatives of this compound have been studied for their role in enhancing sulfuric acid-water nucleation more effectively than ammonia. This process is crucial for understanding cloud formation and atmospheric aerosol dynamics (Kurtén et al., 2008).
Green Synthesis Approaches
A green chemistry application involves the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water. This process highlights the environmental benefits of using water as a solvent and reducing the number of steps in chemical synthesis (D’hooghe et al., 2009).
Molecular Docking and Drug Design
In the field of drug design, derivatives of this compound have been explored for their properties and interactions with various receptors. This includes studies on molecular docking, which are critical for understanding the potential of these compounds as therapeutic agents (Fatima et al., 2021).
Industrial and Environmental Applications
This compound is involved in the synthesis of various industrial chemicals and materials. Its derivatives have been used in the development of catalytic systems for polymerization processes and in the synthesis of materials with potential applications in environmental remediation (Pera‐Titus & Shi, 2014).
Analytical Chemistry
In analytical chemistry, compounds derived from this compound have been used to develop colorimetric probes for detecting amine-containing gases. This application is significant for monitoring environmental pollution and in various industrial processes (Nguyen et al., 2019).
Propiedades
IUPAC Name |
(2R)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUORGKJZADET-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415964 | |
| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66228-31-7 | |
| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3,3-Dimethyl-2-aminobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2R)-3,3-dimethylbutan-2-amine modify the platinum surface and influence its interaction with propylene oxide enantiomers?
A1: this compound acts as a chiral modifier on the Pt(111) surface. While the exact adsorption mechanism is not detailed in the abstract, it is likely that the amine group interacts with the platinum surface, leaving the chiral alkyl chain exposed. This creates a chiral environment on the surface. The study investigates how this chiral modification leads to stereoselective interactions with (R)- and (S)-propylene oxide. This selectivity suggests that the spatial arrangement of the chiral modifier on the surface creates different adsorption energies or geometries for the two enantiomers of propylene oxide [].
Q2: What are the potential implications of understanding the stereoselective interactions between chiral surfaces and propylene oxide enantiomers?
A2: This research contributes to the field of enantioselective heterogeneous catalysis. By understanding how chiral modifiers influence the adsorption and potential reactions of chiral molecules on surfaces, researchers can design more efficient catalysts for enantioselective synthesis. This is particularly important in the pharmaceutical industry, where the production of enantiomerically pure drugs is crucial [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)

![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
